molecular formula C20H20N2O3S B3466984 2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide

2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide

Cat. No.: B3466984
M. Wt: 368.5 g/mol
InChI Key: PNVCUDGMLGRROB-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide is a benzamide derivative featuring a thiazole ring substituted with a methyl group at position 5 and a p-tolyl group at position 2. The benzamide moiety is substituted with two methoxy groups at the 2- and 6-positions. The methoxy groups may enhance solubility and influence electronic effects on the aromatic ring, while the p-tolyl and methyl substituents on the thiazole could modulate steric and hydrophobic interactions in biological systems.

Properties

IUPAC Name

2,6-dimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-12-8-10-14(11-9-12)18-13(2)26-20(21-18)22-19(23)17-15(24-3)6-5-7-16(17)25-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVCUDGMLGRROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction between 2,6-dimethoxybenzoic acid and the thiazole derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide with key structural analogs from the literature, focusing on substituent effects, physicochemical properties, and biological implications.

Substituent Effects and Structural Analogues

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Benzamide-thiazole 2,6-dimethoxy (benzamide); 5-methyl, 4-p-tolyl (thiazole) Potential enzyme inhibition (inferred) N/A
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide-thiazole 2,4-difluoro (benzamide); 5-chloro (thiazole) PFOR enzyme inhibition
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) Benzamide-thiadiazole-isoxazole Isoxazole-5-yl, phenyl (thiadiazole) Synthetic intermediate
6-(5-Benzoylimino-4-phenyl-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester (8b) Benzamide-thiadiazole-pyridine Ethoxycarbonyl, methyl (pyridine); phenyl (thiadiazole) Synthetic derivative (no activity data)
4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxy-N-(trifluoroethyl)benzamide (33c) Benzamide-benzimidazole 2,6-dimethoxy (benzamide); 5-bromo (benzimidazole); trifluoroethyl (amide chain) Kinase inhibitor candidate

Key Observations:

  • Thiazole vs.
  • Substituent Electronic Effects : The 2,6-dimethoxy groups on the benzamide (target) are electron-donating, contrasting with electron-withdrawing groups (e.g., 2,4-difluoro in ), which may alter resonance stabilization of the amide bond and intermolecular interactions.

Physicochemical and Spectroscopic Comparisons

Property Target Compound (Inferred) N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Compound 6 Compound 33c
Molecular Weight (g/mol) ~400–420 (estimated) 314.73 348.39 404.1/406.1
Melting Point (°C) Moderate (e.g., 180–220 inferred) Not reported 160 Not reported
IR C=O Stretch (cm⁻¹) ~1600–1670 (amide I band) Not reported 1606 Not reported
^1H-NMR (Key Signals) δ 2.3–2.5 (CH3), δ 3.8–4.0 (OCH3) δ 7.36–8.35 (Ar-H), δ 8.13 (isoxazole-H) δ 7.36–7.72 (Ar-H) δ 1.36 (CH3), δ 4.35 (CH2)

Analysis:

  • Melting Points : The target’s methoxy and p-tolyl groups may reduce crystallinity compared to compound 6 (mp 160°C) due to steric hindrance, though higher than nitazoxanide derivatives (mp ~185–210°C) .
  • Spectroscopy : The target’s methoxy protons (δ ~3.8–4.0) would appear distinct from electron-withdrawing substituents (e.g., fluoro in ), which deshield aromatic protons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide

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